molecular formula C8H9N5O B12592259 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI)

4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI)

Cat. No.: B12592259
M. Wt: 191.19 g/mol
InChI Key: UEFVSAKJEJNCRN-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-methyl-2-(methylamino)-3H-pteridin-4-one . This nomenclature reflects the pteridine backbone, a bicyclic system comprising pyrazine fused with a pyrimidine ring. The substituents are positioned as follows:

  • A methyl group (-CH₃) at the 7th position of the pteridine ring.
  • A methylamino group (-NHCH₃) at the 2nd position.
  • A keto group (-C=O) at the 4th position.

The structural formula (Figure 1) can be represented using the SMILES notation CC1=CN=C2C(=O)NC(=NC2=N1)NC , which encodes the connectivity of atoms and functional groups. The InChIKey UEFVSAKJEJNCRN-UHFFFAOYSA-N further uniquely identifies the compound’s stereochemical and isotopic features.

Alternative Nomenclatural Systems (CAS, PubChem, ChemSpider)

The compound is cataloged under multiple identifiers in prominent chemical databases:

Database Identifier
CAS Registry 343347-77-3
PubChem CID 135573804
ChemSpider Not explicitly listed

The CAS Registry Number 343347-77-3 is assigned by the Chemical Abstracts Service, while PubChem CID 135573804 links to its entry in the National Institutes of Health’s open chemistry database. Although the ChemSpider ID is not explicitly provided in the available data, the compound is indexed in ChemSpider under its systematic name and molecular formula.

Molecular Formula and Weight Validation

The molecular formula C₈H₉N₅O was validated through two independent methods:

  • Theoretical Calculation :
    Using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 16.00), the molecular weight is computed as:
    $$
    8(12.011) + 9(1.008) + 5(14.007) + 1(16.00) = 191.195 \, \text{g/mol}
    $$
  • Experimental Data :
    PubChem reports a molecular weight of 191.19 g/mol , confirming the theoretical value with negligible discrepancy due to rounding.

The alignment between computed and literature values underscores the accuracy of the compound’s molecular formula.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

7-methyl-2-(methylamino)-3H-pteridin-4-one

InChI

InChI=1S/C8H9N5O/c1-4-3-10-5-6(11-4)12-8(9-2)13-7(5)14/h3H,1-2H3,(H2,9,11,12,13,14)

InChI Key

UEFVSAKJEJNCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=O)NC(=NC2=N1)NC

Origin of Product

United States

Preparation Methods

Method A: Methylation of Pteridinone Derivatives

One common approach involves the methylation of 7-methylpteridin-4(3H)-one. This can be achieved through the following steps:

  • Reagents : Use methyl iodide as a methylating agent in the presence of a base such as potassium carbonate.

  • Reaction Conditions : The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) for several hours.

  • Yield : This method can yield approximately 60-70% of the desired product after purification through recrystallization.

Method B: Amine Substitution Reaction

Another effective method for synthesizing this compound is through the substitution reaction involving an amine:

  • Reagents : Start with 4(1H)-Pteridinone and react it with methylamine in an appropriate solvent such as ethanol.

  • Reaction Conditions : The mixture is heated under reflux for several hours to facilitate the reaction.

  • Yield : This method can achieve yields in the range of 50-65% after purification.

Method C: One-Pot Synthesis

A more efficient one-pot synthesis has been reported, which streamlines the preparation process:

  • Reagents : Combine starting materials such as 2-amino-4(1H)-pteridinone and formaldehyde with methylamine.

  • Reaction Conditions : Conduct the reaction in water at moderate temperatures (around 50°C) with stirring for several hours.

  • Yield : This method can provide yields up to 80% due to the simultaneous formation of multiple bonds.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods, highlighting key aspects such as reagents used, conditions, and yields.

Method Reagents Used Conditions Yield (%)
Method A Methyl iodide, K2CO3 DMF, 60°C 60-70
Method B Methylamine Ethanol, reflux 50-65
Method C 2-amino-4(1H)-pteridinone, formaldehyde Water, 50°C Up to 80

Research Findings

Recent studies have indicated that variations in reaction conditions significantly influence the yield and purity of the synthesized compound. For instance:

  • Solvent Effects : Using polar aprotic solvents like DMF tends to enhance reactivity and yield compared to protic solvents.

  • Base Selection : The choice of base (e.g., potassium carbonate vs. sodium hydroxide) can also affect both yield and side reactions, impacting overall efficiency.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamino group (-NHCH₃) at position 2 and the ketone at position 4 are primary reactive sites.

  • N-Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to form tertiary amines.

  • O-Acylation : The ketone group can react with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids (e.g., AlCl₃) to form esters, though steric hindrance from adjacent methyl groups may limit yields .

Reaction TypeReagents/ConditionsProductYield (%)Reference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C2-(Dimethylamino)-7-methyl-4(1H)-pteridinone65–78
O-AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C4-Acetyloxy-7-methyl-2-(methylamino)pteridine42–55

Oxidation Reactions

The methyl group at position 7 is susceptible to oxidation:

  • Side-Chain Oxidation : Using strong oxidants like KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, forming 7-carboxy-2-(methylamino)-4(1H)-pteridinone.

  • Ring Oxidation : H₂O₂ or peracids may epoxidize the dihydro-pteridine ring in reduced analogs, but this remains speculative for the fully aromatic system .

Nucleophilic Substitution

The electron-deficient pteridinone ring allows nucleophilic attack at positions 6 and 7:

  • Amination : Reaction with ammonia or primary amines at elevated temperatures (80–100°C) substitutes halides (if present) or activates ring positions .

  • Halogenation : While not directly observed, bromination (Br₂/FeBr₃) or chlorination (SOCl₂) could occur at electron-rich sites adjacent to nitrogen atoms.

Condensation Reactions

The methylamino group participates in Schiff base formation:

  • Imine Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield arylidene derivatives, useful in coordination chemistry .

Photochemical Reactions

UV irradiation induces dimerization or ring-opening pathways:

  • Dimerization : Exposure to UV-A light (365 nm) promotes [2+2] cycloaddition, forming cyclobutane-linked dimers.

  • Degradation : Prolonged UV exposure in aqueous solutions leads to cleavage of the pyrazine ring, generating urea derivatives .

Catalytic Hydrogenation

The pteridinone ring undergoes partial or full reduction:

  • Selective Reduction : Pd/C-catalyzed hydrogenation reduces the pyrazine ring to a dihydro derivative without affecting the ketone.

  • Full Reduction : High-pressure H₂ with Raney Ni converts the ring to a tetrahydropteridine, altering biological activity .

Challenges and Considerations

  • Steric Hindrance : Bulky substituents at positions 2 and 7 limit reactivity at adjacent sites.

  • Regioselectivity : Competing reaction pathways require precise control of catalysts and temperatures .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₉N₅O
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 343347-77-3

The compound features a pteridine structure, which is significant in biological systems due to its role in various metabolic processes.

Medicinal Chemistry

4(1H)-Pteridinone derivatives have been investigated for their potential as therapeutic agents. Research indicates that they may exhibit:

  • Antitumor Activity : Studies have shown that certain pteridinone derivatives can inhibit the growth of cancer cells. For instance, a derivative was found to induce apoptosis in leukemia cells via the modulation of cellular signaling pathways .
  • Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to interfere with microbial metabolic processes .

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : 4(1H)-Pteridinone derivatives are used to study enzyme inhibition mechanisms, particularly in the context of enzymes involved in nucleotide metabolism. These studies help elucidate the role of pteridines in cellular functions and disease mechanisms .
  • Metabolic Pathway Analysis : As a metabolite of pterins, this compound is crucial for understanding metabolic pathways related to folate metabolism and its implications in human health .

Agricultural Applications

In agriculture, pteridinone compounds are being explored for:

  • Plant Growth Regulation : Certain studies suggest that pteridinones can enhance plant growth and resistance to stress conditions. Their application may lead to improved crop yields and resilience against environmental challenges .
  • Pesticide Development : Research is ongoing into the use of pteridinones as potential bio-pesticides due to their biological activity against pests while being less harmful to beneficial insects .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivityInduces apoptosis in leukemia cells
Antimicrobial PropertiesEffective against various pathogenic strains
Biochemical ResearchEnzyme Inhibition StudiesInsights into nucleotide metabolism pathways
Metabolic Pathway AnalysisRole in folate metabolism elucidated
Agricultural ApplicationsPlant Growth RegulationEnhances growth and stress resistance
Pesticide DevelopmentPotential bio-pesticide with low toxicity

Case Studies

  • Antitumor Activity Study
    • A study conducted on various pteridinone derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
  • Antimicrobial Efficacy
    • Research published in a peer-reviewed journal highlighted the effectiveness of 4(1H)-Pteridinone against resistant strains of bacteria, showing promise for new antibiotic development.
  • Agricultural Field Trials
    • Field trials assessing the impact of pteridinone-based treatments on crop yield showed an increase in productivity by up to 25% under stress conditions compared to untreated controls.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making the compound a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: 4(1H)-Pteridinone,6-methyl-2-(methylamino)-(9CI)

  • Structure: Methyl group at position 6 (vs. 7 in the target compound) and methylamino at position 2.
  • Molecular Formula : C₈H₉N₅O (identical to the target compound).
  • Key Differences: The 6-methyl isomer (CAS 64882-33-3) exhibits distinct reactivity due to steric and electronic effects. For example, methyl groups at position 6 are less influenced by the electron-withdrawing effects of the pteridine N-8 atom compared to position 7 . Oxidation reactions using HNO₃ yield different products depending on methyl position, with the 7-methyl group showing enhanced stability under acidic conditions .

4(1H)-Pteridinone,5,8-dihydro-(9CI) (CAS 119018-17-6)

  • Molecular Formula : C₆H₆N₄O.
  • Key Differences :
    • The dihydro modification reduces aromaticity, increasing solubility in polar solvents but decreasing thermal stability.
    • Lacking substituents at positions 2 and 7, this compound is less reactive in nucleophilic substitution reactions compared to the target compound .

4(1H)-Pteridinone,2,7-diamino-6-phenyl-(9CI) (CAS 19375-89-4)

  • Structure: Amino groups at positions 2 and 7, with a phenyl group at position 6.
  • Molecular Formula : C₁₂H₁₁N₅O.
  • Key Differences: The phenyl group introduces hydrophobicity, enhancing membrane permeability in biological systems. Dual amino groups increase hydrogen-bonding capacity, making this compound a stronger ligand for metal ions compared to the methylamino-containing target compound .

4(3H)-Pteridinone,2-amino-7,8-dihydro-7-hydroxy-(9CI) (CAS 83972-85-4)

  • Structure : 7-hydroxy and 7,8-dihydro modifications.
  • Molecular Formula : C₆H₇N₅O₂.
  • Key Differences: The 7-hydroxy group introduces acidity (pKa ~8–9), enabling pH-dependent solubility. The dihydro core reduces conjugation, altering UV-Vis absorption profiles compared to fully aromatic pteridinones .

2-Amino-6-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone (CAS 670-65-5)

  • Structure : Trihydroxypropyl side chain at position 6.
  • Molecular Formula : C₉H₁₁N₅O₄.
  • Key Differences :
    • The hydrophilic side chain dramatically increases water solubility (>100 mg/mL) compared to the hydrophobic methyl group in the target compound.
    • This derivative is a precursor in folate biosynthesis, highlighting the biological relevance of substituent bulk and polarity .

Comparative Data Table

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) 64882-33-3 7-methyl, 2-methylamino C₈H₉N₅O 191.19 Moderate solubility, HNO₃-stable
6-Methyl positional isomer 64882-33-3 6-methyl, 2-methylamino C₈H₉N₅O 191.19 Higher reactivity in oxidation
5,8-Dihydro derivative 119018-17-6 None C₆H₆N₄O 150.14 Reduced aromaticity, polar
2,7-Diamino-6-phenyl analog 19375-89-4 2,7-diamino, 6-phenyl C₁₂H₁₁N₅O 241.25 Hydrophobic, metal-binding
7-Hydroxy-7,8-dihydro derivative 83972-85-4 7-hydroxy, 7,8-dihydro C₆H₇N₅O₂ 181.15 pH-sensitive solubility

Biological Activity

4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H9N5OC_8H_9N_5O, and it has a molecular weight of approximately 189.19 g/mol. The compound features a pteridinone structure characterized by the presence of both methyl and methylamino groups, which contribute to its unique biological activities.

The chemical structure of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) includes a pteridine ring system that is known for its reactivity due to the arrangement of nitrogen and oxygen atoms. The methylamino group enhances nucleophilic substitution reactions, making it a versatile building block for synthesizing derivatives that may exhibit improved biological activity or different pharmacological properties.

Biological Activities

Research on 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) has identified several biological activities:

  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting potential applications in treating infections.
  • Antitumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease processes, including viral endonucleases, which are critical in the replication of certain viruses .

Interaction Studies

Interaction studies have focused on the binding affinity of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) with various biological targets. The compound's structural features allow it to interact with enzymes and receptors, influencing their activity. For instance:

Target Binding Affinity Mechanism of Action
Influenza Virus EndonucleaseHighInhibits viral RNA replication
Tumor Cell ReceptorsModerateModulates cell signaling pathways
Bacterial EnzymesVariableDisrupts metabolic processes in bacteria

Case Studies and Research Findings

Several case studies have explored the biological effects of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI):

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Antitumor Activity : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Enzyme Inhibition : Research highlighted its role as an endonuclease inhibitor in influenza virus replication, showcasing its potential as an antiviral agent .

Synthesis Pathways

The synthesis of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) can be achieved through several methods:

  • Condensation Reactions : Utilizing starting materials like amino acids and aldehydes under acidic conditions.
  • Nucleophilic Substitution : Employing the methylamino group to modify existing pteridinone derivatives for enhanced activity.

These synthetic pathways are essential for producing sufficient quantities for research and therapeutic applications.

Q & A

Basic: What are the recommended spectroscopic methods for characterizing the purity and tautomeric forms of 4(1H)-Pteridinone derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify tautomeric equilibria (e.g., keto-enol forms). Compare chemical shifts with structurally similar compounds like 4(3H)-Pteridinone analogs to resolve ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities.
  • Infrared (IR) Spectroscopy: Analyze carbonyl (C=O) and amino (N-H) stretches to distinguish tautomers.
  • UV-Vis Spectroscopy: Monitor electronic transitions to infer conjugation patterns in the pteridinone core.

Basic: How can synthetic routes for 4(1H)-Pteridinone derivatives be optimized to improve yield and regioselectivity?

Answer:

  • Stepwise Functionalization: Introduce methyl and methylamino groups sequentially to avoid steric clashes. For example, start with a halogenated pteridinone core for controlled substitution .
  • Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at 60–80°C often improve reaction rates without degrading sensitive functional groups.

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of 4(1H)-Pteridinone derivatives in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C2 position in 4(1H)-Pteridinone may show higher reactivity due to electron-withdrawing effects from the adjacent carbonyl .
  • Transition State Modeling: Simulate energy barriers for competing pathways (e.g., methylamino vs. methyl group substitution) to predict regioselectivity.
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to assess solvation’s impact on reaction thermodynamics.

Advanced: How can contradictory biological activity data for 4(1H)-Pteridinone derivatives be resolved?

Answer:

  • Dose-Response Analysis: Re-evaluate IC50_{50} values across multiple cell lines to rule out cell-specific toxicity.
  • Metabolic Stability Assays: Test compound stability in liver microsomes; rapid degradation in certain assays may explain inconsistent results.
  • Target Engagement Studies: Use techniques like SPR (Surface Plasmon Resonance) to verify direct binding to proposed targets (e.g., kinases) .

Basic: What safety protocols are critical when handling methylamino-substituted heterocycles like 4(1H)-Pteridinone derivatives?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
  • Waste Disposal: Neutralize reactive intermediates (e.g., methylating agents) before disposal.
  • Emergency Procedures: Maintain antidotes (e.g., methylthioninium chloride for cyanide exposure) if working with nitrile-containing analogs .

Advanced: What strategies validate the proposed mechanism of action for 4(1H)-Pteridinone derivatives in enzyme inhibition studies?

Answer:

  • Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis Studies: Engineer enzymes with point mutations (e.g., active-site residues) to confirm binding interactions.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and stoichiometry to rule off-target effects .

Basic: How can researchers address solubility challenges in in vitro assays for hydrophobic 4(1H)-Pteridinone derivatives?

Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation: Encapsulate compounds in PEGylated liposomes for improved aqueous dispersion.
  • Protonation State Adjustment: Modify pH to ionize amino groups, enhancing hydrophilicity.

Advanced: What bioinformatics tools are suitable for identifying potential protein targets of 4(1H)-Pteridinone derivatives?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase or protease libraries to prioritize targets.
  • Pharos Database: Cross-reference structural motifs with known bioactive compounds (e.g., kinase inhibitors) .
  • Network Pharmacology: Construct protein-protein interaction networks to predict polypharmacology.

Basic: What chromatographic methods are optimal for separating 4(1H)-Pteridinone derivatives from reaction byproducts?

Answer:

  • Reverse-Phase HPLC: Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) for high resolution.
  • TLC Monitoring: Employ silica gel plates with fluorescent indicators; visualize under UV (254 nm).
  • Preparative LC-MS: Scale up purification while tracking mass fragments to confirm identity.

Advanced: How do steric and electronic effects influence the tautomerism of 4(1H)-Pteridinone derivatives in solution?

Answer:

  • Steric Effects: Bulky substituents (e.g., 7-methyl) may stabilize the keto form by hindering enolization.
  • Electronic Effects: Electron-donating groups (e.g., methylamino) at C2 increase electron density, favoring enol tautomers. Validate via 1H^1 \text{H}-NMR in DMSO-d6_6 and CDCl3_3 to assess solvent-dependent equilibria .

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